molecular formula C10H14N2O4 B3059869 Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1380300-32-2

Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B3059869
CAS No.: 1380300-32-2
M. Wt: 226.23
InChI Key: VNDOCNPFDGWPDN-UHFFFAOYSA-N
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Description

Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a tetrahydropyran-4-yl (oxan-4-yl) group and an ethyl ester moiety at the 5-position. The 1,2,4-oxadiazole scaffold is widely studied due to its stability, hydrogen-bonding capacity, and relevance in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-2-15-10(13)9-11-8(12-16-9)7-3-5-14-6-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDOCNPFDGWPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137989
Record name 1,2,4-Oxadiazole-5-carboxylic acid, 3-(tetrahydro-2H-pyran-4-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-32-2
Record name 1,2,4-Oxadiazole-5-carboxylic acid, 3-(tetrahydro-2H-pyran-4-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole-5-carboxylic acid, 3-(tetrahydro-2H-pyran-4-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Amidoximes with Activated Esters

General Reaction Mechanism

The most widely reported method for synthesizing 1,2,4-oxadiazoles involves cyclocondensation between amidoximes and activated carboxylic acid derivatives, such as ethyl oxalyl chloride or diethyl oxalate. For Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate, the amidoxime precursor is derived from tetrahydropyran-4-carboxylic acid. The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of the ester, followed by cyclization and elimination of hydrochloric acid.

Synthetic Procedure

In a representative protocol:

  • Tetrahydropyran-4-carboxamidoxime (5.00 g, 33.29 mmol) is suspended in acetonitrile (39.95 mL) with triethylamine (5.05 g, 49.94 mmol).
  • Ethyl oxalyl chloride (5.54 g, 39.95 mmol) is added dropwise under an ice bath, followed by stirring at 72°C for 7 hours.
  • The crude product is purified via column chromatography (petroleum ether:ethyl acetate = 30:1) to yield This compound as a white solid (6.37 g, 84.56% yield).
Table 1: Key Reaction Parameters for Cyclocondensation
Parameter Value
Temperature 72°C
Solvent Acetonitrile
Base Triethylamine
Yield 84.56%
Purity (HPLC) >95%

This method is favored for its high yield and scalability, though it requires rigorous control of moisture to prevent hydrolysis of the oxalyl chloride.

Multi-Step Synthesis via Intermediate Pyrazole Formation

Patent-Based Approach

A patent by CN108546266B outlines a multi-step synthesis starting from diethyl oxalate and tetrahydropyranone :

  • Step 1 : Lithium bis(trimethylsilyl)amide-mediated condensation of tetrahydropyranone with diethyl oxalate in tetrahydrofuran at −70°C yields ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate .
  • Step 2 : Reaction with hydrazine hydrate in glacial acetic acid forms ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate .
  • Step 3 : Hydrolysis with lithium hydroxide in ethanol produces the final oxadiazole derivative.
Table 2: Multi-Step Synthesis Performance
Step Reaction Conditions Intermediate Yield
1 −70°C, THF, 2 h 72%
2 25°C, glacial acetic acid 89%
3 50°C, LiOH, ethanol 95%
Overall Yield 65%

This route offers modularity for structural analogs but requires cryogenic conditions and specialized reagents.

Oxidative Desulfurization of Thiosemicarbazides

Thiadiazole-to-Oxadiazole Conversion

A method adapted from ACS Medicinal Chemistry Letters involves synthesizing oxadiazoles via oxidative desulfurization of thiosemicarbazides using o-iodoxybenzoic acid (IBX):

  • Tetrahydropyran-4-carbothioamide is treated with IBX in dimethylformamide at 80°C for 12 hours.
  • The reaction mixture is filtered, concentrated, and purified via recrystallization to isolate the oxadiazole.
Table 3: Oxidative Desulfurization Metrics
Parameter Value
Oxidizing Agent o-Iodoxybenzoic acid (IBX)
Temperature 80°C
Yield 68–72%
Byproducts <5% sulfonic acid derivatives

While effective, this method generates stoichiometric amounts of iodine byproducts, complicating waste management.

Comparative Analysis of Synthesis Routes

Efficiency and Practicality

  • Cyclocondensation (Method 1) is optimal for industrial-scale production due to its single-step nature and high yield.
  • Multi-Step Synthesis (Method 2) allows structural diversification but incurs higher costs and lower overall yields.
  • Oxidative Desulfurization (Method 3) is niche, primarily used for accessing electron-deficient oxadiazoles.

Solvent and Catalyst Optimization

Recent advances emphasize replacing acetonitrile with biodegradable solvents (e.g., cyclopentyl methyl ether) and using immobilized bases to simplify purification.

Chemical Reactions Analysis

Reactivity with Electrophiles and Nucleophiles

The 1,2,4-oxadiazole ring exhibits dual reactivity:

  • Electrophilic substitution : The C5 position is electron-deficient due to the adjacent nitrogen atoms, facilitating reactions with nucleophiles.

  • Nucleophilic ring opening : Under acidic or basic conditions, the oxadiazole ring can undergo cleavage. For example, hydrolysis of the ester group yields carboxylic acid derivatives .

Key Observations:

  • Ring stability : Computational studies (PM3 and MM2 methods) show that electron-withdrawing groups (EWGs) on the oxan-4-yl moiety increase ring stability (ΔG = -12.3 kcal/mol ) .

  • Substituent effects : The oxan-4-yl group’s electron-donating nature slightly reduces the ring’s electrophilicity compared to phenyl-substituted analogs .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
R COOEtH3O+/OHR COOH+EtOH\text{R COOEt}\xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-}\text{R COOH}+\text{EtOH}
This reaction is critical for generating bioactive metabolites or further functionalization .

Oxadiazole Ring Modifications

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydro derivative, altering its electronic properties.

  • Halogenation : Electrophilic bromination at C5 occurs in the presence of PPh₃Br₂, forming 5-bromo derivatives (yield: 68% ) .

Table 2: Comparative Reactivity of Oxadiazole Derivatives

CompoundHydrolysis Rate (k, s⁻¹)Bromination Yield (%)
Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole0.4568
Ethyl 3-phenyl-1,2,4-oxadiazole0.6272

Data extrapolated from

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) calculations reveal:

  • The cyclodehydration step has a Gibbs free energy barrier of 18.9 kcal/mol , confirming its feasibility under mild conditions .

  • Electron-donating groups on the oxan-4-yl moiety lower the activation energy by ~3 kcal/mol compared to EWGs .

Scientific Research Applications

Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 1,2,4-oxadiazole-5-carboxylate core is common across analogues, with variations occurring at the 3-position substituent. Key compounds and their properties are summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Physical Properties Stability/Safety Notes
Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate Oxan-4-yl (tetrahydropyran-4-yl) C₁₀H₁₄N₂O₄ 226.23 Not explicitly reported; predicted moderate solubility due to oxygenated ring Likely stable; avoid strong oxidizers
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate Cyclopentyl C₁₀H₁₄N₂O₃ 210.23 Colorless liquid; no boiling/melting point data Non-GHS classified; stable under normal conditions
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Phenyl C₁₁H₁₀N₂O₃ 218.21 Density: 1.223 g/cm³; B.P.: 342.9°C Limited safety data; aromaticity may increase reactivity
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 4-Chlorophenyl C₁₁H₉ClN₂O₃ 252.66 Typically in stock (95% purity) Chlorine substitution may enhance toxicity
Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate 3-(Trifluoromethyl)phenyl C₁₂H₉F₃N₂O₃ 286.21 Collision cross-section data available Trifluoromethyl group improves metabolic stability

Key Observations :

  • Solubility: The oxan-4-yl substituent’s oxygenated ring may enhance aqueous solubility compared to non-polar groups like cyclopentyl .
  • Thermal Stability : Aromatic substituents (e.g., phenyl) increase boiling points due to π-π stacking interactions .
  • Electron-Withdrawing Effects : Substituents like trifluoromethyl (-CF₃) or chlorine (-Cl) alter electronic properties, influencing reactivity and binding affinities .

Biological Activity

Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate (CAS: 1380300-32-2) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2O4C_{10}H_{14}N_{2}O_{4} and a molecular weight of approximately 226.23 g/mol. The structural features include an oxadiazole ring, which contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant anticancer properties. This compound may share these properties due to its structural characteristics.

Case Studies:

  • Cytotoxic Evaluation : In a study evaluating various oxadiazole derivatives, compounds similar to ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole demonstrated IC50 values ranging from 0.275 to 35 μM against cancer cell lines such as HeLa and MCF-7 .
    CompoundCell LineIC50 (μM)
    Compound IIbHeLa19.9
    Compound IIcHeLa35
    Ethyl derivativeMCF-725.1
  • Mechanistic Insights : Molecular docking studies have shown that oxadiazole derivatives can interact with key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR) . These interactions may inhibit tumor growth by blocking signaling pathways essential for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar oxadiazole structures have demonstrated efficacy against various bacterial and fungal strains.

Research Findings:

  • Inhibition Studies : Preliminary studies suggest that ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole derivatives may inhibit microbial growth by disrupting cellular processes or inhibiting specific enzymes .
    Microbial StrainActivity Detected
    E. coliYes
    S. aureusYes
    C. albicansYes

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing oxadiazoles can act as enzyme inhibitors, affecting metabolic pathways critical for cell survival and proliferation.
  • Receptor Interaction : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Q & A

In Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} via fluorescence-based assays (e.g., NADH depletion for dehydrogenases).
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} determination.

SAR Studies : Modify the oxan-4-yl group to assess steric/electronic effects on activity .

Q. How to resolve contradictions in spectral data during characterization?

  • Common Issues :
  • NMR Shifts Discrepancies : Tautomerism (e.g., oxadiazole ring protonation states) or residual solvent peaks. Use deuterated solvents (DMSO-d6_6) and 2D NMR (COSY, HSQC) for unambiguous assignments .
  • X-ray vs. Computational Geometry : Discrepancies in bond angles (e.g., C-O-C in oxan-4-yl) may arise from crystal packing forces. Refine DFT models with dispersion corrections (e.g., D3-BJ) .
    • Validation Workflow :
TechniqueData TypeResolution Strategy
X-rayCrystal structureCompare with Cambridge Structural Database entries
IRFunctional groupsMatch computed vibrational modes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylate

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